molecular formula C11H15Cl2NO B13272338 1-{[(2,4-Dichlorophenyl)methyl]amino}-2-methylpropan-2-ol

1-{[(2,4-Dichlorophenyl)methyl]amino}-2-methylpropan-2-ol

Cat. No.: B13272338
M. Wt: 248.15 g/mol
InChI Key: LJNYKGMHZJFQTI-UHFFFAOYSA-N
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Description

1-{[(2,4-Dichlorophenyl)methyl]amino}-2-methylpropan-2-ol is a chemical compound with the molecular formula C11H15Cl2NO and a molecular weight of 248.15 g/mol . This compound is characterized by the presence of a dichlorophenyl group attached to an amino alcohol structure. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-{[(2,4-Dichlorophenyl)methyl]amino}-2-methylpropan-2-ol typically involves the reaction of 2,4-dichlorobenzyl chloride with 2-amino-2-methylpropan-1-ol under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

1-{[(2,4-Dichlorophenyl)methyl]amino}-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{[(2,4-Dichlorophenyl)methyl]amino}-2-methylpropan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and pharmaceuticals.

    Biology: The compound is utilized in biochemical assays and as a reagent in the study of enzyme kinetics and protein interactions.

    Medicine: Research into its potential therapeutic effects, including its use as a precursor for drug development, is ongoing.

    Industry: It is employed in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 1-{[(2,4-Dichlorophenyl)methyl]amino}-2-methylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group enhances its binding affinity to these targets, while the amino alcohol moiety facilitates its solubility and transport within biological systems. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 1-{[(2,4-Dichlorophenyl)methyl]amino}-2-methylpropan-2-ol include:

The uniqueness of this compound lies in its specific dichlorophenyl substitution, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H15Cl2NO

Molecular Weight

248.15 g/mol

IUPAC Name

1-[(2,4-dichlorophenyl)methylamino]-2-methylpropan-2-ol

InChI

InChI=1S/C11H15Cl2NO/c1-11(2,15)7-14-6-8-3-4-9(12)5-10(8)13/h3-5,14-15H,6-7H2,1-2H3

InChI Key

LJNYKGMHZJFQTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNCC1=C(C=C(C=C1)Cl)Cl)O

Origin of Product

United States

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